

synonyms for 4-(Trifluoromethyl)pyridin-2-amine

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Compound of Interest

Compound Name: 2-Amino-4-(trifluoromethyl)pyridine

Cat. No.: B024480

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An In-depth Technical Guide to 4-(Trifluoromethyl)pyridin-2-amine

Introduction

4-(Trifluoromethyl)pyridin-2-amine, a heterocyclic organic compound, is a pivotal building block in modern chemistry.^[1] Identified by its CAS number 106447-97-6, this compound is characterized by a pyridine ring substituted with a reactive amino group and a stabilizing trifluoromethyl group.^{[1][2]} The presence of the trifluoromethyl moiety imparts unique properties, such as enhanced metabolic stability and bioactivity, making it a highly sought-after intermediate in the synthesis of pharmaceuticals and agrochemicals.^[1] This guide provides a comprehensive overview of its synonyms, chemical properties, synthesis protocols, and key applications for researchers and professionals in drug development and chemical synthesis.

Chemical Identity and Synonyms

The compound is known by several names in scientific literature and commercial catalogs. Proper identification is crucial for accurate sourcing and application.

Identifier Type	Value	Citation
Systematic Name	4-(Trifluoromethyl)pyridin-2-amine	[1][2]
Common Synonyms	2-Amino-4-(trifluoromethyl)pyridine	[1][3][4]
4-(Trifluoromethyl)-2-pyridinamine	[1]	
CAS Number	106447-97-6	[1][2][4][5]
Molecular Formula	C6H5F3N2	[1][4][5][6]
MDL Number	MFCD00077455	[3][4]

Physicochemical Properties

The physical and chemical properties of 4-(Trifluoromethyl)pyridin-2-amine are essential for its handling, storage, and application in synthetic chemistry.

Property	Value	Citation
Molecular Weight	162.11 g/mol	[2][4][5]
Appearance	White to light yellow crystalline powder	[3]
Melting Point	70-74 °C	[1][4]
Boiling Point	221.3 ± 40.0 °C at 760 mmHg	[1]
Density	1.4 ± 0.1 g/cm ³	[1]
Flash Point	87.7 ± 27.3 °C	[1]
Vapor Pressure	0.1 ± 0.4 mmHg at 25°C	[1]
Solubility	Soluble in common organic solvents such as ethanol and dichloromethane.	[7]

Applications in Research and Industry

The unique structure of 4-(Trifluoromethyl)pyridin-2-amine makes it a versatile intermediate in several high-value applications.

Pharmaceutical Synthesis

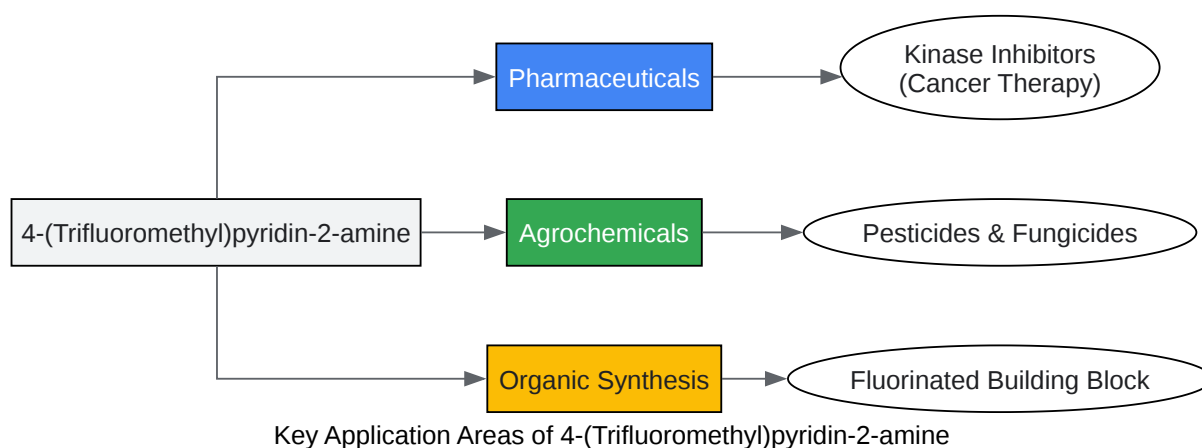
This compound is a critical intermediate in the development of novel therapeutics. The trifluoromethyl group is known to enhance the potency and metabolic stability of drug molecules.^[1] It is a key component in the synthesis of various active pharmaceutical ingredients (APIs), including kinase inhibitors for cancer therapy.^[1]

Agrochemical Development

In the agrochemical sector, it serves as a precursor for highly effective pesticides, fungicides, and bactericides.^[7] Its structure can be modified to create products that precisely target pests and pathogens while minimizing environmental impact.^[7]

Organic Synthesis

As a fluorinated building block, it is widely used in organic synthesis.^[3] The presence of both an amino group, which can undergo reactions like acylation and alkylation, and the electron-withdrawing trifluoromethyl group allows for a diverse range of chemical transformations.^[1]



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Caption: Logical workflow of the primary applications.

Experimental Protocols for Synthesis

Several methods for the synthesis of 4-(Trifluoromethyl)pyridin-2-amine have been reported. Below are detailed protocols for two common approaches.

Synthesis from 2-Fluoro-4-(trifluoromethyl)pyridine

This method involves the reaction of a fluorinated pyridine precursor with an amine source.

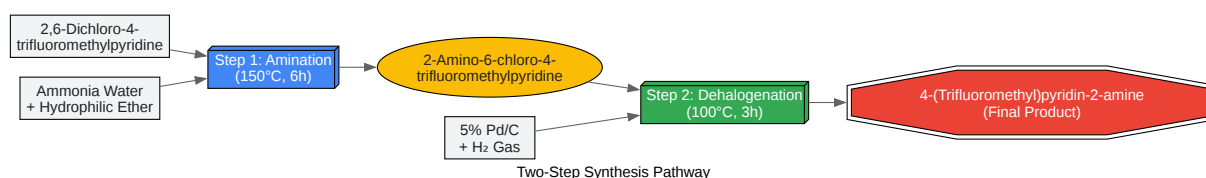
- Reactants: 2-Fluoro-4-(trifluoromethyl)pyridine, acetamidine hydrochloride, sodium hydroxide (NaOH), water (H₂O), and dimethyl sulfoxide (DMSO).^{[5][8]}
- Procedure: The synthesis is achieved through the chemical reaction of 2-fluoro-4-trifluoromethyl-pyridine and acetamidine hydrochloride in the presence of NaOH and water, using DMSO as the solvent.^{[5][8]} Specific reaction conditions such as temperature and duration must be optimized for yield and purity.

Two-Step Synthesis from 2,6-Dichloro-4-trifluoromethylpyridine

A patented method describes a two-step process involving amination followed by dehalogenation.^[9]

- Step 1: Amination
 - Reactants: 2,6-Dichloro-4-trifluoromethylpyridine (2,6,4-DCTF), 28% ammonia water, and a hydrophilic ether solvent (e.g., Tetrahydrofuran (THF) or 2-Methyltetrahydrofuran (2-Me-THF)).^[9]
 - Protocol:
 - Charge an autoclave (200 mL) with 10 g (0.046 moles) of 2,6,4-DCTF, 30.6 mL (0.44 moles) of 28% ammonia water, and 20 mL of the chosen ether solvent.^[9]

- Heat the mixture to 150 °C with stirring. The preferred reaction temperature range is 130 to 160 °C.[9]
 - Maintain the reaction for approximately 6 hours. The preferred reaction time is between 4 to 7 hours.[9]
 - After the reaction, cool the autoclave to 30-40 °C. The resulting product is 2-amino-6-chloro-4-trifluoromethylpyridine.[9]
- Step 2: Dehalogenation
 - Reactants: Product from Step 1, 5% Palladium on Carbon (Pd/C) catalyst, and hydrogen (H₂) gas.[9]
 - Protocol:
 - To the cooled reaction mixture from Step 1, add 300 mg of 5% Pd/C (54% wet, 0.076 mmoles).[9]
 - Fill the reactor with hydrogen gas up to a pressure of 1.6-2.0 MPa.[9]
 - Heat the mixture to 100 °C with stirring to initiate the dehalogenation reaction.[9]
 - After approximately 3 hours, cool the reactor to 30-40 °C.[9]
 - Filter the mixture through Celite to remove the catalyst. Water is added to the filtrate, and the separated organic layer containing the final product, 2-amino-4-trifluoromethylpyridine, is collected.[9]



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Caption: Experimental workflow for the two-step synthesis.

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